

Dasatinib Hydrochloride: A Technical Guide to its Discovery and Development

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Compound of Interest		
Compound Name:	Dasatinib hydrochloride	
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Executive Summary

Dasatinib, a potent, orally bioavailable small-molecule inhibitor of multiple tyrosine kinases, represents a significant advancement in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). Developed by Bristol-Myers Squibb, it was rationally designed to overcome the resistance observed with the first-generation tyrosine kinase inhibitor, imatinib. This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and clinical application of **Dasatinib hydrochloride**. Quantitative data from pivotal preclinical and clinical studies are summarized, key experimental methodologies are detailed, and critical signaling pathways are visualized to offer a comprehensive resource for researchers and drug development professionals.

Discovery and Preclinical Development

The development of Dasatinib was driven by the need to address imatinib resistance in CML patients, which is often caused by point mutations in the BCR-ABL kinase domain.[1] Scientists at Bristol-Myers Squibb initiated a program to discover a dual inhibitor of both the ABL and Src family kinases.[2] This led to the identification of Dasatinib (formerly BMS-354825), a compound with potent activity against a wide range of kinases.

In Vitro Kinase Inhibition



Dasatinib demonstrated potent, sub-nanomolar inhibitory activity against BCR-ABL and the Src family of kinases (Src, LCK, YES, FYN).[3][4][5] Unlike imatinib, which primarily binds to the inactive conformation of the ABL kinase, Dasatinib can bind to both the active and inactive conformations, contributing to its efficacy against many imatinib-resistant mutations.[4]

Table 1: In Vitro Kinase Inhibition Profile of Dasatinib

Kinase Target	IC50 (nM)	Reference
BCR-ABL	<1.0	[5]
SRC	0.5 - 0.8	[5][6]
c-KIT	79	[7]
PDGFRβ	<30	[6]
EphA2	<30	[6]
LCK	0.6	[7]
YES	Subnanomolar	[3]
FYN	Subnanomolar	[3]
FAK	0.2	[6]

Cellular Assays

In cellular assays, Dasatinib effectively inhibited the proliferation of CML cell lines, including those harboring imatinib-resistant BCR-ABL mutations (with the notable exception of T315I).[1] It induced apoptosis and inhibited the phosphorylation of downstream signaling proteins such as STAT5, CrkL, and MAPK.[4][8]

Table 2: Dasatinib IC50 Values in CML Cell Lines



Cell Line	IC50 (nM)	Reference
K562 (imatinib-sensitive)	1	[9]
K562-R (imatinib-resistant)	>10	[9]
TF-1/BCR-ABL	0.75	[9]
TF-1/BCR-ABL-R (imatinib-resistant)	7.5	[9]

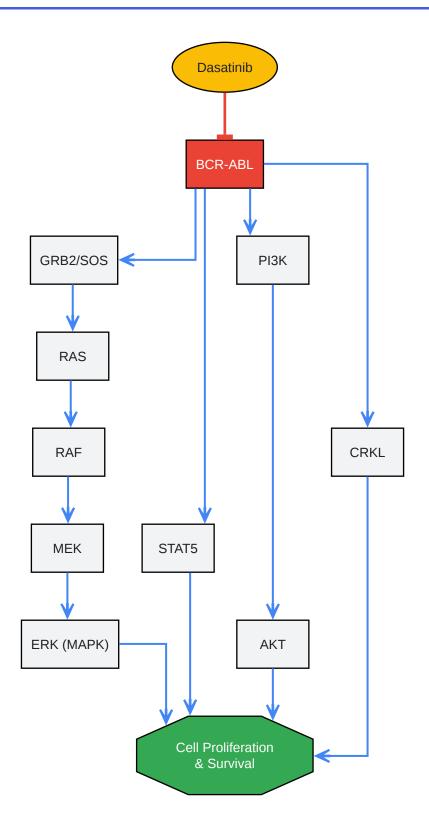
Mechanism of Action and Signaling Pathways

Dasatinib exerts its therapeutic effect by inhibiting key signaling pathways that are constitutively activated in CML and Ph+ ALL. The primary target is the BCR-ABL fusion protein, the hallmark of these leukemias.[10] Inhibition of BCR-ABL's tyrosine kinase activity blocks downstream signaling cascades that promote cell proliferation and survival.[10] Furthermore, Dasatinib's inhibition of Src family kinases, which are also implicated in CML pathogenesis and imatinib resistance, contributes to its potent anti-leukemic activity.[2][4]

BCR-ABL Signaling Pathway Inhibition

The following diagram illustrates the key components of the BCR-ABL signaling pathway and the points of inhibition by Dasatinib.





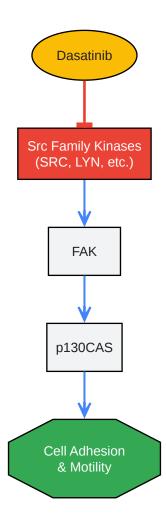
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Caption: Dasatinib inhibits the BCR-ABL tyrosine kinase, blocking multiple downstream proproliferative and survival pathways.



Src Family Kinase Signaling Inhibition

Dasatinib's inhibition of Src family kinases further disrupts pathways involved in cell growth, adhesion, and motility.



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Caption: Dasatinib inhibits Src family kinases, leading to reduced cell adhesion and motility.

Clinical Development and Efficacy

The clinical development of Dasatinib progressed through Phase I, II, and III trials, ultimately leading to its approval by the U.S. Food and Drug Administration (FDA) in 2006 for the treatment of CML and Ph+ ALL resistant or intolerant to imatinib.[11]

Key Clinical Trials



DASISION Trial (First-Line CML): This Phase III study compared Dasatinib with imatinib in newly diagnosed chronic phase CML patients.

Table 3: Efficacy Results from the DASISION Trial (5-Year Follow-up)

Outcome	Dasatinib 100 mg once daily (n=259)	Imatinib 400 mg once daily (n=260)	P-value	Reference
Major Molecular Response (MMR)	76%	64%	0.0022	[12][13]
MR4.5	42%	33%	0.0251	[12][13]
Progression-Free Survival (PFS)	85%	86%	NS	[12][13]
Overall Survival (OS)	91%	90%	NS	[12][13]
Transformation to AP/BP	5%	7%	NS	[12][13]

AP/BP: Accelerated Phase/Blast Phase; NS: Not Significant

CA180-034 Trial (Imatinib-Resistant/Intolerant CML): A Phase III dose-optimization study in patients with chronic phase CML who were resistant or intolerant to imatinib.

Table 4: Efficacy Results from the CA180-034 Trial (7-Year Follow-up, 100 mg QD arm)



Outcome	Dasatinib 100 mg once daily (n=167)	Reference
Major Cytogenetic Response (MCyR)	63%	[10]
Complete Cytogenetic Response (CCyR)	50%	[10]
Major Molecular Response (MMR)	46%	[14]
Progression-Free Survival (PFS)	42%	[14]
Overall Survival (OS)	65%	[14]

Development and Approval Timeline

The following diagram outlines the key milestones in the discovery and development of Dasatinib.



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Foundational & Exploratory





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